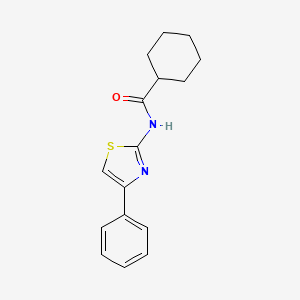![molecular formula C19H32N4O2S B5556332 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex heterocyclic compounds, such as "(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide," focuses on understanding their synthesis, molecular structure, chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as catalysts in chemical reactions.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cycloadditions, acylations, and rearrangements. For example, the use of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Bronsted acid mediation can lead to trisubstituted pyrazoles, suggesting a method for ring construction that could be applicable to our compound of interest (Xue et al., 2016).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the chemical behavior of compounds. Techniques such as NMR spectroscopy and X-ray diffraction analysis are commonly employed. For instance, the molecular structure of similar compounds has been established through X-ray diffraction, providing insights into their stereochemistry and conformation (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
Heterocyclic compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity towards different reagents, such as hydrazine, hydroxylamine, and arylazides, leads to the formation of new rings and functional groups, indicating a route for functionalization and derivatization of the core structure (Clerici et al., 1996).
科学的研究の応用
Chemical Synthesis and Reactivity
Research into pyrazole and pyrazine derivatives has led to the development of novel synthetic routes and understanding of their reactivity. For example, the study by El‐dean et al. (2018) demonstrates the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential for creating diverse heterocyclic compounds with significant pharmacological activities (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018). Similarly, the work by Surmont et al. (2011) on the synthesis of 3-amino-4-fluoropyrazoles highlights the value of fluorinated pyrazoles as building blocks in medicinal chemistry (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).
Biological Applications and Antimicrobial Activity
The exploration of pyrazole and pyrazine derivatives extends to their biological applications, particularly in antimicrobial and anti-inflammatory activities. Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antibacterial and antifungal activities, as well as selected compounds for their anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015). This suggests the potential for using complex pyrazine derivatives in developing new antimicrobial and anti-inflammatory agents.
Ligand Design and Coordination Chemistry
The design and synthesis of heterocyclic compounds also play a crucial role in the development of ligands for coordination chemistry. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of these compounds in forming ligands that can engage in hydrogen bonding, potentially enhancing the specificity and stability of metal complexes (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
特性
IUPAC Name |
(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2S/c1-13(2)23-15(4)17(14(3)20-23)10-22-8-7-21(9-16-5-6-16)18-11-26(24,25)12-19(18)22/h13,16,18-19H,5-12H2,1-4H3/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWZFHCAVDSNG-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN2CCN(C3C2CS(=O)(=O)C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)C)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)
![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)